2-(Oxolan-3-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(oxolan-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-3-4-9-5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIEPFKYRRGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343614-73-2 | |
| Record name | 2-(oxolan-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of oxolane with propan-2-ol in the presence of a strong acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and can be completed in a single step .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry
2-(Oxolan-3-yl)propan-2-ol serves as a valuable building block in organic synthesis. It is utilized as:
- A solvent for various reactions.
- A precursor for synthesizing more complex organic molecules.
Case Study:
In a study focusing on organic synthesis, researchers demonstrated the utility of this compound in creating novel compounds with enhanced biological activities .
Biology
In biological research, this compound is employed to study enzyme-catalyzed reactions and as a stabilizer for biological samples. Its hydroxyl group can form hydrogen bonds with biomolecules, influencing their stability and reactivity.
Case Study:
Research indicated that this compound could stabilize certain enzyme complexes, thereby enhancing their catalytic efficiency in biochemical assays .
Medicine
The compound is being investigated for its potential applications in drug delivery systems and as a precursor for pharmaceutical compounds. Its unique structure allows it to interact with various biological targets effectively.
Case Study:
A recent investigation into drug delivery systems highlighted how this compound could improve the solubility and bioavailability of certain therapeutic agents, leading to more effective treatments .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and resins. Its properties make it suitable for creating materials with specific chemical characteristics.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the oxolane ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with the hydroxyl group attached to the first carbon of the propan-2-ol chain.
3-(Oxolan-2-yl)propan-1-ol: Contains the oxolane ring attached to the second carbon of the propan-1-ol chain.
Uniqueness
2-(Oxolan-3-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
2-(Oxolan-3-yl)propan-2-ol, also known as 3-(propan-2-yloxy)oxolan-3-ylmethanamine, is a compound with potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The chemical formula for this compound is , with a molecular weight of 159.23 g/mol. Its structure includes a propanol group attached to an oxolane (tetrahydrofuran) ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (3-propan-2-yloxyoxolan-3-yl)methanamine |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of oxolane derivatives against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated that at certain concentrations, the compound could inhibit cell proliferation while maintaining minimal toxicity to normal cells. This selective cytotoxicity is crucial for therapeutic applications, particularly in cancer treatment .
The proposed mechanism for the biological activity of this compound involves interaction with cellular membranes and potential modulation of signaling pathways related to apoptosis and cell cycle regulation. Further molecular docking studies are necessary to elucidate the specific targets within these pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound against E. coli and S. aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human lung cancer cells (A549).
- Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : At concentrations above 100 µM, a notable decrease in cell viability was observed, indicating potential for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
